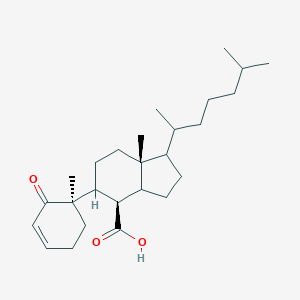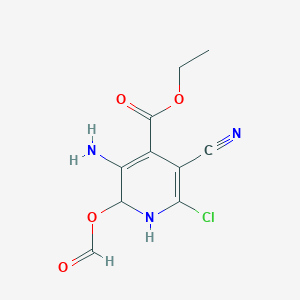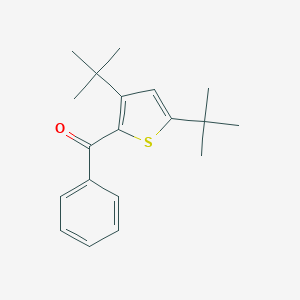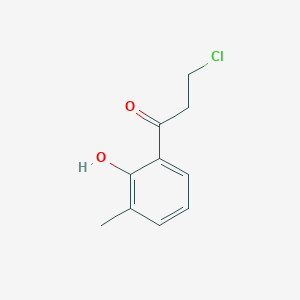![molecular formula C25H20N4O4S B289962 Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate](/img/structure/B289962.png)
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a novel chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine derivatives, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is not fully understood. However, several studies have suggested that the compound exerts its biological activity by interacting with specific molecular targets. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
The biochemical and physiological effects of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it has been reported to inhibit the production of nitric oxide and prostaglandin E2, two important mediators of inflammation. Furthermore, the compound has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate in lab experiments is its high potency and selectivity towards specific molecular targets. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for drug development. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can hinder its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and identify its molecular targets. Furthermore, the potential applications of the compound in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases, warrant further investigation. Finally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of the compound is another area of future research.
Synthesemethoden
The synthesis of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has been reported in the literature. The most commonly used method involves the reaction of 4-methoxybenzaldehyde, 2-aminothiophenol, and 2-acetyl-7-methyl-3-phenyl-4H-pyrido[3,2-d][1,2,3]triazin-4-one in the presence of ethyl cyanoacetate and ammonium acetate as a catalyst. The reaction is carried out under reflux conditions in ethanol, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported its activity against various diseases, including cancer, inflammation, and microbial infections. The compound has been shown to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been shown to possess antimicrobial activity against a range of pathogenic microorganisms.
Eigenschaften
Molekularformel |
C25H20N4O4S |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C25H20N4O4S/c1-4-33-25(31)18-14(2)26-23-20(19(18)15-10-12-17(32-3)13-11-15)21-22(34-23)24(30)29(28-27-21)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3 |
InChI-Schlüssel |
VJLXHEUZSMYNNZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)



![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)
![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)
![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)

![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)


![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)